6-chloro-7'-(2-oxopropoxy)-2H,2'H-[3,4'-bichromene]-2,2'-dione
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Overview
Description
6-chloro-7’-(2-oxopropoxy)-2H,2’H-[3,4’-bichromene]-2,2’-dione is a complex organic compound with a unique structure that includes a bichromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7’-(2-oxopropoxy)-2H,2’H-[3,4’-bichromene]-2,2’-dione typically involves multiple steps. One common method includes the use of 6-chloroacetyl chloride as a starting material, which undergoes nucleophilic substitution reactions to form intermediate compounds. These intermediates are then subjected to further reactions, such as hydrolysis and condensation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing catalysts to facilitate the reactions. The process is designed to be cost-effective and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-chloro-7’-(2-oxopropoxy)-2H,2’H-[3,4’-bichromene]-2,2’-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
6-chloro-7’-(2-oxopropoxy)-2H,2’H-[3,4’-bichromene]-2,2’-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-chloro-7’-(2-oxopropoxy)-2H,2’H-[3,4’-bichromene]-2,2’-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-3,4-dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one
- 6-chloro-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one
Uniqueness
6-chloro-7’-(2-oxopropoxy)-2H,2’H-[3,4’-bichromene]-2,2’-dione is unique due to its bichromene core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-(6-chloro-2-oxochromen-3-yl)-7-(2-oxopropoxy)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClO6/c1-11(23)10-26-14-3-4-15-16(9-20(24)27-19(15)8-14)17-7-12-6-13(22)2-5-18(12)28-21(17)25/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJXMTQPIGLDOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=CC(=C4)Cl)OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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